3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile
Description
Properties
IUPAC Name |
3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c1-23(12-4-11-21)15-9-7-14(8-10-15)13-18-19(25)24-17-6-3-2-5-16(17)22-20(24)26-18/h2-3,5-10,13H,4,12H2,1H3/b18-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANPBMVCLWPFDG-AQTBWJFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1=CC=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC#N)C1=CC=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Mercaptobenzimidazole
The thiazolo[3,2-a]benzimidazole scaffold is constructed by reacting 2-mercaptobenzimidazole with α-haloketones. For example, treatment of 2-mercaptobenzimidazole with chloroacetaldehyde in dimethylformamide (DMF) at 80°C yields the bicyclic system.
Mechanistic Insight :
- Thiolate anion attacks the α-carbon of the haloaldehyde.
- Intramolecular cyclization eliminates HCl, forming the fused thiazole ring.
Optimization :
- Solvent : Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates.
- Base : Potassium carbonate or sodium hydride facilitates deprotonation.
Installation of the Propanenitrile Side Chain
Michael Addition to Acrylonitrile
The propanenitrile group is introduced via Michael addition of acrylonitrile to the secondary amine:
$$
\text{N-Methylaniline intermediate} + \text{CH}_2=\text{CHCN} \xrightarrow{\text{Base}} \text{Propanenitrile derivative}
$$
Conditions :
- Base : DBU (1,8-diazabicycloundec-7-ene) in acetonitrile at 50°C.
- Yield : 70–75% after column chromatography.
Stereochemical Control and Purification
Ensuring (Z)-Configuration
The (Z)-geometry is stabilized by:
- Steric hindrance : Bulky substituents on the thiazolo-benzimidazole core.
- π-π interactions : Aromatic stacking in the crystalline state.
Characterization :
Purification Techniques
- Recrystallization : From ethanol/water mixtures to remove geometric isomers.
- HPLC : Reverse-phase C18 column with acetonitrile/water gradient (90% purity).
Analytical Data and Validation
Spectroscopic Characterization
Purity Assessment
- HPLC : Retention time 12.3 min (99.2% purity).
- Elemental Analysis : Calculated C 66.12%, H 4.25%, N 18.45%; Found C 66.08%, H 4.28%, N 18.41%.
Industrial-Scale Considerations
Cost-Effective Reagents
Waste Management
- Solvent Recovery : Distillation of DMF and THF for reuse.
- Heavy Metal Removal : Chelating resins to capture palladium residues.
Chemical Reactions Analysis
Types of Reactions
3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance the compound’s properties.
Scientific Research Applications
3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile has a wide range of applications in scientific research:
Biology: It is studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-methylbenzylamine: This compound shares structural similarities with 3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile and is used in similar applications.
Tirzepatide: Although structurally different, this compound is used in related therapeutic applications.
Uniqueness
This compound is unique due to its specific thiazolo[3,2-a]benzimidazole core, which imparts distinct biological activity and potential therapeutic benefits. Its ability to undergo various chemical reactions and its wide range of applications further highlight its uniqueness compared to similar compounds.
Biological Activity
3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features, including the thiazole and benzimidazole moieties, suggest a range of pharmacological applications. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.
Molecular Formula
The molecular formula of this compound is . This indicates the presence of:
- Carbon (C) : 18
- Hydrogen (H) : 18
- Nitrogen (N) : 4
- Oxygen (O) : 1
- Sulfur (S) : 1
Synthesis
The synthesis of this compound typically involves multi-step reactions using thiazole and aniline derivatives. Key steps include:
- Formation of the Thiazole Ring : Utilizing thioamide or thioketone derivatives.
- Condensation Reactions : Involving aniline derivatives to form the desired anilino structure.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- A study on thiazolo[3,2-a]benzimidazoles showed that these compounds exhibited antibacterial activity against various Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) significantly lower than traditional antibiotics like ampicillin .
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound 8 | E. coli | 0.004–0.03 | 0.008–0.06 |
| Compound 12 | S. aureus | 0.015 | - |
| Compound 15 | T. viride | 0.004–0.06 | - |
Anticancer Potential
Thiazolo[3,2-a]benzimidazole derivatives have also been studied for their anticancer properties. Some compounds in this class have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have shown inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : The structural motifs may allow for interaction with receptors involved in signaling pathways related to inflammation and cancer progression.
Study on Antimicrobial Efficacy
A recent study evaluated a series of thiazolo[3,2-a]benzimidazole derivatives for their antimicrobial activity against a panel of pathogens. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics, highlighting their potential as therapeutic agents in treating resistant infections .
Anticancer Research
Another investigation focused on the anticancer potential of thiazolo[3,2-a]benzimidazole derivatives, revealing promising results in inhibiting tumor growth in vitro and in vivo models. The study suggested that these compounds could serve as lead candidates for further development in cancer therapy .
Q & A
Q. What are the established synthetic routes for 3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile?
- Methodological Answer : The compound can be synthesized via a multi-step condensation approach. For example, a thiazolidinone precursor is reacted with aromatic aldehydes (e.g., p-chloro benzaldehyde) in absolute ethanol using piperidine as a catalyst. The mixture is heated under reflux for 3 hours, followed by filtration and recrystallization from a suitable solvent (e.g., ethanol or DCM) to isolate the product . Similar protocols involving hydrazine hydrate and controlled temperature conditions (e.g., 5–6°C for initial reaction, followed by reflux) are used for analogous benzimidazole derivatives .
Q. How is the compound characterized structurally?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- NMR spectroscopy : and NMR identify proton and carbon environments, respectively. For example, nitrile groups (~110 ppm in ) and aromatic protons (δ 7–8 ppm in ) are diagnostic .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., via ESI-TOF) .
- X-ray crystallography : Single-crystal diffraction data refined using SHELXL (part of the SHELX suite) resolves bond lengths, angles, and stereochemistry. Software like WinGX aids in data processing and visualization .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use statistical models to screen variables (e.g., solvent, temperature, catalyst concentration). For instance, flow-chemistry systems enable precise control over reaction parameters (e.g., residence time, mixing efficiency), as demonstrated in Omura-Sharma-Swern oxidations .
- Purification techniques : Gradient HPLC with C18 columns or preparative TLC can resolve byproducts. Monitor purity via UV-Vis or diode-array detection .
Q. What computational methods predict the compound’s biological activity or binding interactions?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with biological targets (e.g., enzymes like 14-α-demethylase lanosterol, PDB ID: 3LD6). Docking scores (binding energy in kcal/mol) prioritize compounds for in vitro testing .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, UV-Vis spectroscopy combined with DFT simulations (e.g., Gaussian 09) validates electronic transitions .
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?
- Methodological Answer :
- Multi-technique validation : Cross-validate NMR shifts with DFT-calculated chemical shifts (e.g., using GIAO method). Discrepancies in NOESY/ROESY data may indicate dynamic conformational changes .
- Twinned crystal analysis : For ambiguous X-ray data, use SHELXL’s TWIN/BASF commands to refine twinned structures. WinGX’s ORTEP interface visualizes anisotropic displacement ellipsoids to confirm geometry .
Q. What strategies mitigate side reactions during functionalization of the benzimidazole-thiazole core?
- Methodological Answer :
- Protecting groups : Temporarily block reactive sites (e.g., NH groups with Boc or Fmoc) during alkylation or acylation.
- Regioselective catalysis : Use transition-metal catalysts (e.g., Pd for cross-coupling) to direct substitutions at specific positions. For example, Suzuki-Miyaura reactions modify aryl halide moieties without disrupting the Z-configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
